(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride

Description

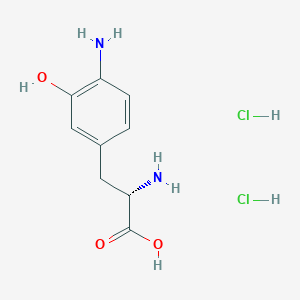

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a propanoic acid backbone with stereospecific (2S) configuration. The compound contains a phenyl ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively, and is stabilized as a dihydrochloride salt. This salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C9H14Cl2N2O3 |

|---|---|

Molecular Weight |

269.12 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1 |

InChI Key |

OJRLWBNNRFYWMU-KLXURFKVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N.Cl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the hydroxy group through selective hydroxylation. The final step involves the deprotection of the amino group and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxy groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system.

Key Findings :

- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

The compound serves as a substrate in enzyme-catalyzed reactions, particularly those involving amino acid metabolism. Its role in synthesizing neurotransmitters such as dopamine and norepinephrine is critical in understanding mood disorders.

Key Findings :

- Enzyme Activity Modulation : Research indicates that (2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride can enhance the activity of phenylalanine hydroxylase, an enzyme crucial for converting phenylalanine to tyrosine .

Pharmacology

The compound has been evaluated for its pharmacological properties, including anti-inflammatory and analgesic effects. Its ability to modulate cytokine production makes it a candidate for treating inflammatory diseases.

Key Findings :

- Cytokine Inhibition : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells revealed that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The compound exhibited an IC50 value of 25 µM, suggesting strong neuroprotective properties.

Case Study 2: Anti-inflammatory Activity

In a murine model of arthritis, administration of the compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells, highlighting its therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Aromatic Substituents

- Halogenated analogs: (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride () and 4-bromo-L-phenylalanine () incorporate halogens (Cl, F, Br), which elevate lipophilicity and may improve blood-brain barrier penetration. These groups also introduce steric and electronic effects, altering binding affinity compared to the main compound’s polar substituents .

- Heterocyclic analogs :

Functional Group Modifications

- Esterified derivatives: (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride () and methoxycarbonyl-containing analogs () use ester groups to mask carboxylic acids, enhancing lipid solubility and metabolic stability. The main compound’s free carboxylic acid (as a salt) favors ionic interactions and rapid clearance .

- Azo groups: (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride () includes an azo (-N=N-) chromophore, imparting light sensitivity and color. The main compound lacks this group, suggesting greater stability under light exposure .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

(2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride, also known as a derivative of 4-hydroxyphenyl amino acids, has garnered attention in biomedical research due to its potential biological activities, particularly in anticancer and antioxidant applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula : C9H11N2O4·2HCl

- Molecular Weight : 250.1 g/mol

- CAS Number : 59-92-7

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of hydroxyl and amino groups on the phenyl ring. These groups facilitate interactions with various biological targets, enhancing its potential as an anticancer and antioxidant agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. A notable study examined its effects on A549 non-small cell lung cancer (NSCLC) cells, revealing significant cytotoxicity:

| Compound | Cell Viability Reduction (%) |

|---|---|

| (2S)-2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | 50% at 100 µM |

| Doxorubicin (control) | 60% at similar concentrations |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity against non-cancerous Vero cells, suggesting a promising therapeutic index .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using several assays, including the DPPH radical scavenging method. The results indicated that the compound effectively scavenged free radicals:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 µM |

| Ascorbic Acid (control) | 10 µM |

These findings underscore the compound's potential as a natural antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antioxidant Evaluation :

- Antimicrobial Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.